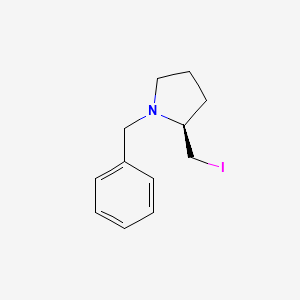![molecular formula C24H23N3O4S2 B3296263 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 892847-40-4](/img/structure/B3296263.png)
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Descripción general
Descripción
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that features a benzamide core linked to a naphthothiazole moiety and a sulfamoyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the benzamide group and the sulfamoyl moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The naphthothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its transport to target sites. The benzamide core may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also display a wide range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthothiazole moiety, in particular, sets it apart from other similar compounds, providing unique interactions with molecular targets.
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-27(15-18-6-4-14-31-18)33(29,30)19-11-8-17(9-12-19)23(28)26-24-25-22-20-7-3-2-5-16(20)10-13-21(22)32-24/h2-3,5,7-13,18H,4,6,14-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFXZVABYQAGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296180.png)
![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296191.png)
![N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B3296198.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296206.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)


![2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B3296227.png)
![3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3296228.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3296252.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296253.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3296266.png)
![4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3296278.png)
![4-methoxy-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3296282.png)
